molecular formula C8H5F3O6S2 B14069743 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate

Cat. No.: B14069743
M. Wt: 318.3 g/mol
InChI Key: OZUCBBKUHJAOHP-UHFFFAOYSA-N
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Description

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5F3O6S2 and a molecular weight of 318.25 g/mol . This compound is known for its unique structural features, which include a benzoxathiol ring system and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate typically involves the reaction of 3,3-dioxido-1,3-benzoxathiol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Addition Reactions: It can also participate in addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxathiol ring system may also interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate include:

Properties

Molecular Formula

C8H5F3O6S2

Molecular Weight

318.3 g/mol

IUPAC Name

(3,3-dioxo-1,3λ6-benzoxathiol-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3O6S2/c9-8(10,11)19(14,15)17-5-1-2-7-6(3-5)16-4-18(7,12)13/h1-3H,4H2

InChI Key

OZUCBBKUHJAOHP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(S1(=O)=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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